molecular formula C18H20N6O B5005112 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B5005112
M. Wt: 336.4 g/mol
InChI Key: OUSYJSWAZPZKPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The benzyl(methyl)amino group could be introduced through a substitution reaction .


Molecular Structure Analysis

The presence of the pyridine and 1,2,4-triazole rings suggests that this compound could have interesting electronic properties. The nitrogen atoms in these rings are capable of forming hydrogen bonds, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and 1,2,4-triazole rings, as well as the benzyl(methyl)amino group. These groups could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and 1,2,4-triazole rings could influence its polarity and solubility .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-23(11-15-6-3-2-4-7-15)18-16(8-5-9-20-18)10-21-17(25)12-24-14-19-13-22-24/h2-9,13-14H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSYJSWAZPZKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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